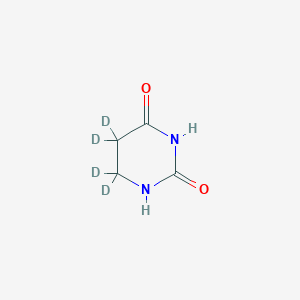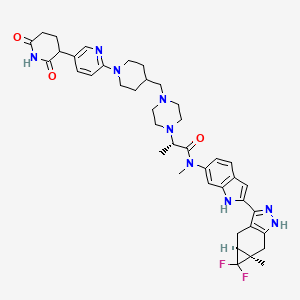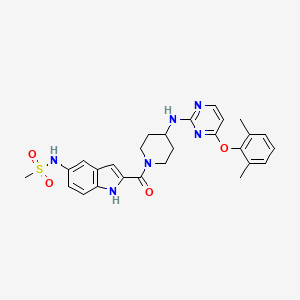![molecular formula C13H19BN2O4 B12396293 [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is known for its ability to form stable complexes with diols, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid typically involves the reaction of an appropriate amine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of boronic acids often involves the use of continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for the efficient synthesis of boronic acid derivatives with high throughput and minimal waste.
Analyse Chemischer Reaktionen
Types of Reactions
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide . The reactions are typically carried out under mild conditions, making them suitable for a wide range of substrates.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, and substituted boronic acids. These products are valuable intermediates in organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the study of enzyme inhibition, particularly proteasome inhibitors.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit proteasome activity.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid involves its ability to form stable complexes with diols and other nucleophiles. This property allows it to inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s boronic acid moiety is particularly effective at forming reversible covalent bonds with serine and threonine residues in enzyme active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the amino and oxo groups.
4-Phenylbutylboronic acid: Similar but with a different substituent on the boronic acid moiety.
Aminomethylboronic acid: Contains an amino group but lacks the phenyl and butanoyl groups.
Uniqueness
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring selective enzyme inhibition and complex formation with diols.
Eigenschaften
Molekularformel |
C13H19BN2O4 |
|---|---|
Molekulargewicht |
278.11 g/mol |
IUPAC-Name |
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid |
InChI |
InChI=1S/C13H19BN2O4/c15-12(17)9-11(14(19)20)16-13(18)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11,19-20H,4,7-9H2,(H2,15,17)(H,16,18)/t11-/m1/s1 |
InChI-Schlüssel |
ZOECZWCWNQKVEB-LLVKDONJSA-N |
Isomerische SMILES |
B([C@@H](CC(=O)N)NC(=O)CCCC1=CC=CC=C1)(O)O |
Kanonische SMILES |
B(C(CC(=O)N)NC(=O)CCCC1=CC=CC=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)

![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)


